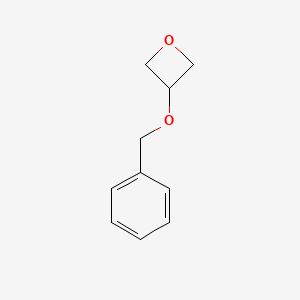

3-(Benzyloxy)oxetane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Benzyloxy)oxetane is an organic compound featuring a four-membered oxetane ring substituted with a benzyloxy group. Oxetanes are known for their unique ring strain and reactivity, making them valuable in various chemical applications. The benzyloxy group adds further versatility to the molecule, allowing for diverse chemical transformations and applications.

準備方法

Synthetic Routes and Reaction Conditions: One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . Another approach is the cyclization of epoxides or diols under acidic or basic conditions .

Industrial Production Methods: Industrial production of 3-(Benzyloxy)oxetane may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 3-(Benzyloxy)oxetane undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.

Reduction: Reduction of the oxetane ring can lead to the formation of open-chain alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Open-chain alcohols.

Substitution: Various ethers depending on the nucleophile used.

科学的研究の応用

While "3-(Benzyloxy)oxetane" is mentioned in some search results , there is not enough information to provide a detailed article focusing solely on its applications with comprehensive data tables and well-documented case studies. The available literature does, however, provide information on oxetane compounds and their applications in drug discovery.

Oxetanes in Drug Discovery

The oxetane ring is an emerging motif in drug discovery, possessing properties such as low molecular weight, high polarity, and three-dimensionality . Oxetanes have garnered interest as isosteres of carbonyl groups and as molecular tools to fine-tune physicochemical properties of drug compounds .

Potential Benefits of the Oxetane Motif :

- Inductive electron-withdrawing effect The oxetane ring can reduce the pKaH of adjacent basic functionality .

- Three-dimensionality The sp3-hybridized carbon atoms of the oxetane ring increase three-dimensionality, which can lead to increased aqueous solubility and access to unexplored chemical space .

- Size and polarity The small size and polarity of the oxetane scaffold can be used to block metabolically labile sites and/or introduce steric bulk without significantly increasing molecular weight or lipophilicity .

- Bioisostere of carbonyls The structural and H-bond acceptor similarities of oxetanes with carbonyls render oxetane motifs potential bioisosteres of the latter, which could be useful to circumvent carbonyl-specific enzymatic degradation, improve aqueous solubility, or access new IP space .

- Ring strain The moderate ring strain associated with the oxetane ring could be leveraged to direct the metabolism of APIs to be cleared by mEH instead of CYP enzymes, which could be useful to prevent undesired drug–drug interactions that can cause liver toxicity on comedication .

Applications of Oxetanes

Oxetane-containing compounds have demonstrated a variety of biological activities, including antibacterial, anticancer, antiviral, antitumor, phosphodiesterase inhibition, glucokinase activation, hypocholesterolemic activity, pin kinase inhibition, G-protein coupled receptor modulation, protein kinase activity modulation, and anti-infective activities .

作用機序

The mechanism of action of 3-(Benzyloxy)oxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, modulating their activity . The benzyloxy group can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

類似化合物との比較

Oxetane: The parent compound with a four-membered ring containing an oxygen atom.

3-(Methoxy)oxetane: Similar structure with a methoxy group instead of a benzyloxy group.

3-(Phenoxy)oxetane: Contains a phenoxy group, offering different reactivity and applications.

Uniqueness: 3-(Benzyloxy)oxetane stands out due to the presence of the benzyloxy group, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific and industrial applications .

特性

分子式 |

C10H12O2 |

|---|---|

分子量 |

164.20 g/mol |

IUPAC名 |

3-phenylmethoxyoxetane |

InChI |

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-12-10-7-11-8-10/h1-5,10H,6-8H2 |

InChIキー |

BURWYOXXGMLTHC-UHFFFAOYSA-N |

正規SMILES |

C1C(CO1)OCC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。